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Compound of Interest

Compound Name:
Methyl 2,5-difluoro-3-

nitrobenzoate

Cat. No.: B1418476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2,5-difluoro-3-nitrobenzoate, with the Chemical Abstracts Service (CAS) number

1154278-08-6, is a highly functionalized aromatic compound of significant interest in medicinal

chemistry and drug discovery. Its strategic placement of two electron-withdrawing fluorine

atoms and a nitro group on the benzene ring, coupled with a reactive methyl ester, makes it a

valuable and versatile building block for the synthesis of complex pharmaceutical intermediates

and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance the

metabolic stability and binding affinity of drug candidates, while the nitro group serves as a key

handle for further chemical transformations, most notably its reduction to an aniline derivative.

This guide provides a comprehensive overview of the synthesis, characterization, reactivity,

and applications of Methyl 2,5-difluoro-3-nitrobenzoate, offering practical insights for its

utilization in research and development.

Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2,5-difluoro-3-nitrobenzoate is

presented below.
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Property Value

CAS Number 1154278-08-6

Molecular Formula C₈H₅F₂NO₄

Molecular Weight 217.13 g/mol

Appearance Expected to be a crystalline solid

Solubility
Soluble in common organic solvents such as

methanol, ethyl acetate, and dichloromethane

Synthesis and Purification
The most common and practical laboratory synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
involves the esterification of its corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid.

This reaction is typically carried out using methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,5-
difluoro-3-nitrobenzoic acid
This protocol describes a general method for the synthesis of Methyl 2,5-difluoro-3-
nitrobenzoate.

Materials:

2,5-difluoro-3-nitrobenzoic acid

Anhydrous methanol (MeOH)

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)

Hexanes

Procedure:

To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per

gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq)

dropwise at room temperature.

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the methanol

under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate

solution until the effervescence ceases.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl

acetate and hexanes as the eluent to afford pure Methyl 2,5-difluoro-3-nitrobenzoate.

Causality Behind Experimental Choices:

The use of an acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate

the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and

facilitating nucleophilic attack by methanol.

Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of

the esterification to be reached more quickly.

The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and

any unreacted carboxylic acid, facilitating their removal from the organic phase.
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Purification by column chromatography is a standard and effective method for separating the

desired ester from any non-polar impurities or byproducts.

Synthesis Workflow

2,5-difluoro-3-nitrobenzoic acid

Esterification
(MeOH, H₂SO₄ catalyst)

Aqueous Workup
(EtOAc, NaHCO₃)

Purification
(Column Chromatography)

Methyl 2,5-difluoro-3-nitrobenzoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 2,5-difluoro-3-nitrobenzoate.

Spectroscopic Characterization
While experimental spectra for Methyl 2,5-difluoro-3-nitrobenzoate are not readily available

in public databases, its spectral characteristics can be reliably predicted based on its structure

and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy (Predicted)
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The NMR spectra are crucial for confirming the structure of the synthesized compound.

¹H NMR (Predicted) ¹³C NMR (Predicted)

A singlet for the methyl ester protons (-OCH₃) is

expected around 3.9-4.0 ppm.

The carbonyl carbon of the ester is expected to

appear significantly downfield, around 160-165

ppm.

Two aromatic protons will be present, appearing

as complex multiplets due to H-F and H-H

coupling. Their chemical shifts will be in the

downfield region (7.5-8.5 ppm) due to the

electron-withdrawing effects of the fluorine and

nitro groups.

The aromatic carbons will resonate in the range

of 110-160 ppm. The carbons directly attached

to the fluorine atoms will show large C-F

coupling constants.

The methyl carbon of the ester will be the most

upfield signal, expected around 52-54 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

N-O stretch (nitro group): Two strong absorption bands are anticipated, one symmetric

stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹.

C-F stretch: Strong absorption bands for the aryl-fluorine bonds are expected in the range of

1100-1300 cm⁻¹.

C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹ is also expected.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion

peak (M⁺) at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy

group (-OCH₃) to give a fragment at m/z = 186, and the loss of the entire ester group (-

COOCH₃) to give a fragment at m/z = 158.
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Reactivity and Synthetic Utility
Methyl 2,5-difluoro-3-nitrobenzoate is a versatile synthetic intermediate due to the presence

of multiple reactive sites.

Key Reactive Sites

Methyl 2,5-difluoro-3-nitrobenzoate

Nitro Group
(Reduction to Amine)

 1

Ester Group
(Hydrolysis, Amidation)

 2

Aromatic Ring
(Nucleophilic Aromatic Substitution)

 3

Click to download full resolution via product page

Caption: Key reactive sites of Methyl 2,5-difluoro-3-nitrobenzoate.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline

derivative) using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), or

metals in acidic media (e.g., SnCl₂, Fe/HCl). This transformation is fundamental to its use in

building more complex molecules, as the resulting aniline is a key precursor for the formation

of amides, sulfonamides, and heterocyclic rings.

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines

to form various benzamides.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-

withdrawing nitro and ester groups, can be susceptible to nucleophilic aromatic substitution

with strong nucleophiles, although this is generally less facile than in more activated

systems.

Applications in Drug Discovery
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The true value of Methyl 2,5-difluoro-3-nitrobenzoate lies in its application as a scaffold in

the synthesis of novel therapeutic agents. The difluoro-nitro-substituted phenyl ring is a

common motif in a variety of biologically active compounds.

Precursor for Kinase Inhibitors
A significant application of fluoronitrobenzoic acid derivatives is in the synthesis of protein

kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling,

and their dysregulation is implicated in numerous diseases, including cancer and inflammatory

disorders. The 2,5-difluoro-3-aminobenzoate core, obtained after reduction of the nitro group,

serves as a versatile platform for the construction of various kinase inhibitor scaffolds. The

fluorine atoms can form favorable interactions with the kinase active site and improve the

pharmacokinetic properties of the drug candidate.

Building Block for Novel Heterocycles
The aniline derivative of Methyl 2,5-difluoro-3-nitrobenzoate is a key starting material for the

synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

These include, but are not limited to, quinolones, quinazolines, and benzimidazoles, which are

privileged structures in medicinal chemistry.

Conclusion
Methyl 2,5-difluoro-3-nitrobenzoate is a valuable and strategically designed building block for

medicinal chemists and drug development professionals. Its straightforward synthesis, well-

defined reactivity, and the advantageous properties conferred by the fluorine and nitro

substituents make it an important tool in the design and synthesis of novel therapeutic agents.

A thorough understanding of its chemical properties and synthetic utility, as outlined in this

guide, will enable researchers to effectively leverage this compound in their drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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